(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(benzyloxy)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(benzyloxy)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a benzyloxy group, and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(benzyloxy)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 6-benzyloxy-1-benzofuran-3(2H)-one under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(benzyloxy)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(benzyloxy)-1-benzofuran-3(2H)-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound has potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its effects on various biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s derivatives are being studied for their therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(benzyloxy)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-methoxy-1-benzofuran-3(2H)-one
- (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-ethoxy-1-benzofuran-3(2H)-one
- (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-propoxy-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(benzyloxy)-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H16O5 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-phenylmethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H16O5/c24-23-18-8-7-17(25-13-15-4-2-1-3-5-15)12-20(18)28-22(23)11-16-6-9-19-21(10-16)27-14-26-19/h1-12H,13-14H2/b22-11- |
InChI Key |
WQSRKRAABGWYIY-JJFYIABZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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